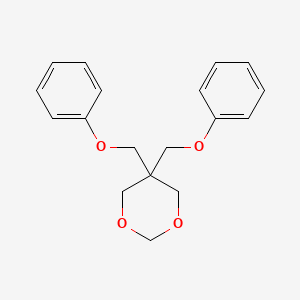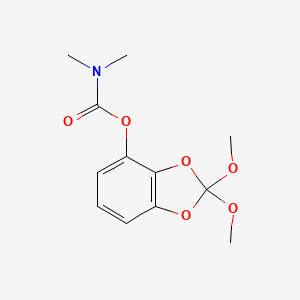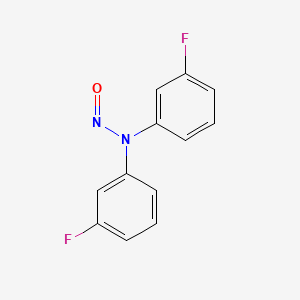![molecular formula C11H10Cl2O2 B14609384 {3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride CAS No. 60011-14-5](/img/structure/B14609384.png)
{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride is an organic compound that belongs to the class of aromatic acetyl chlorides. This compound is characterized by the presence of a chloro group, an allyloxy group, and an acetyl chloride functional group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride typically involves the chlorination of 3-chloro-4-hydroxyacetophenone followed by the introduction of the allyloxy group. The reaction conditions often include the use of thionyl chloride (SOCl₂) as a chlorinating agent and an appropriate solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxyl group to the acetyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Electrophilic Aromatic Substitution: The chloro and allyloxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions to avoid over-substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
Nitro and Sulfonic Acid Derivatives: Formed through electrophilic aromatic substitution reactions.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction reactions, respectively.
Aplicaciones Científicas De Investigación
{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of {3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride involves its reactivity as an electrophile due to the presence of the acetyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-hydroxyacetophenone: Lacks the allyloxy group and acetyl chloride functionality.
4-Allyloxyacetophenone: Lacks the chloro group and acetyl chloride functionality.
3-Chloro-4-methoxyacetophenone: Contains a methoxy group instead of an allyloxy group.
Uniqueness
{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The presence of both chloro and allyloxy groups on the phenyl ring, along with the reactive acetyl chloride group, makes it a valuable intermediate in various organic transformations.
Propiedades
Número CAS |
60011-14-5 |
|---|---|
Fórmula molecular |
C11H10Cl2O2 |
Peso molecular |
245.10 g/mol |
Nombre IUPAC |
2-(3-chloro-4-prop-2-enoxyphenyl)acetyl chloride |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h2-4,6H,1,5,7H2 |
Clave InChI |
ASIOPSGOXLSETJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C=C(C=C1)CC(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)


![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)





![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)
stannane](/img/structure/B14609382.png)

